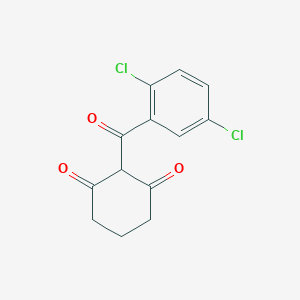
2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the dichlorobenzoyl group in the structure enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione
- 2-(2,6-Dichlorobenzoyl)cyclohexane-1,3-dione
- 2-(2,5-Dichlorobenzoyl)cyclopentane-1,3-dione
Uniqueness
2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione is unique due to the specific positioning of the dichlorobenzoyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Propiedades
Número CAS |
88569-91-9 |
|---|---|
Fórmula molecular |
C13H10Cl2O3 |
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
2-(2,5-dichlorobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H10Cl2O3/c14-7-4-5-9(15)8(6-7)13(18)12-10(16)2-1-3-11(12)17/h4-6,12H,1-3H2 |
Clave InChI |
QDKSKRSXKXQKCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
![6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14386333.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
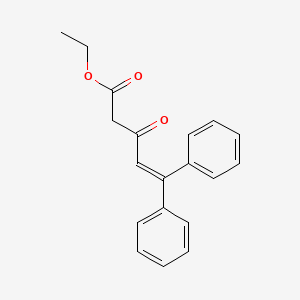
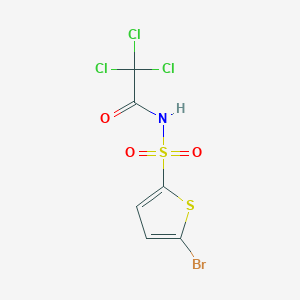
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)

![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
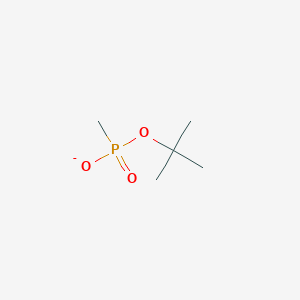
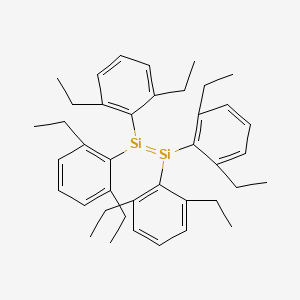
![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)

